1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone
CAS No.:
Cat. No.: VC13462366
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O2 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 1-[3-(2-aminoethoxy)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C8H16N2O2/c1-7(11)10-4-2-8(6-10)12-5-3-9/h8H,2-6,9H2,1H3 |
| Standard InChI Key | WUPRNCAYMVECJW-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(C1)OCCN |
| Canonical SMILES | CC(=O)N1CCC(C1)OCCN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 1-position with an ethanone moiety () and at the 3-position with a 2-aminoethoxy chain (). This configuration introduces both hydrophilic (amine, ether) and hydrophobic (pyrrolidine, ethanone) regions, enabling diverse interactions with biological targets .
Key Structural Features:
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Pyrrolidine Ring: Confers conformational flexibility and mimics natural amine-containing biomolecules.
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Ethanone Group: Enhances electrophilicity, facilitating nucleophilic addition reactions.
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Aminoethoxy Side Chain: Provides hydrogen-bonding sites for target engagement.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 172.22 g/mol |
| IUPAC Name | 1-[3-(2-Aminoethoxy)pyrrolidin-1-yl]ethanone |
| SMILES | CC(=O)N1CCC(C1)OCCN |
| Topological Polar Surface Area | 64.5 Ų |
The compound’s moderate polarity () suggests balanced solubility in aqueous and lipid environments, ideal for blood-brain barrier penetration .
Synthetic Strategies
Retrosynthetic Analysis
The molecule can be dissected into three fragments:
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Pyrrolidine Core: Derived from proline or via cyclization of 1,4-diamines.
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Ethanone Group: Introduced through acetylation of the pyrrolidine nitrogen.
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Aminoethoxy Side Chain: Installed via nucleophilic substitution or Mitsunobu reaction.
Route 1: Direct Functionalization of Pyrrolidine
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Acetylation: React pyrrolidine with acetyl chloride to form 1-acetylpyrrolidine.
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Epoxidation: Treat with epichlorohydrin to introduce an epoxide at the 3-position.
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Aminolysis: Open the epoxide with ethylenediamine to yield the aminoethoxy side chain .
Route 2: Ring-Closing Metathesis
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Diene Preparation: Synthesize a diene precursor with protected amine and ketone groups.
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Grubbs Catalyst: Facilitate ring closure to form the pyrrolidine skeleton.
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Deprotection: Remove protecting groups to reveal the aminoethoxy chain .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Route 1 | 45–60 | 85–90 | Moderate |
| Route 2 | 60–75 | 90–95 | High |
Route 2 offers superior efficiency but requires specialized catalysts .
Biological Activities and Mechanisms
Antiviral Applications
Compounds like presatovir—a pyrazolo[1,5-a]pyrimidine with a piperidine side chain—highlight the role of nitrogen heterocycles in antiviral drug design . The aminoethoxy chain in 1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone could similarly disrupt viral fusion proteins, warranting evaluation against respiratory syncytial virus (RSV) .
Anticancer Prospects
Quinoline derivatives with aminoalkyl side chains exhibit EGFR tyrosine kinase inhibition, a target in breast and lung cancers . Structural analogs of 1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone may interfere with ATP-binding pockets, as seen with erlotinib .
Applications in Medicinal Chemistry
Intermediate for Drug Synthesis
The compound serves as a versatile building block for:
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PDE Inhibitors: Analogous to avanafil, a PDE5 inhibitor repurposed for neurological disorders .
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Kinase Inhibitors: Modifications at the ethanone or aminoethoxy groups could enhance selectivity for oncogenic kinases .
Prodrug Development
The amino group can be acylated or alkylated to create prodrugs with improved bioavailability. For instance, converting the amine to a tert-butyl carbamate enhances metabolic stability .
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).
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Toxicity: Preliminary cytotoxicity assays against mammalian cell lines (e.g., CHO, Vero) are lacking.
Research Priorities
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